1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol
Overview
Description
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is an organic compound that features a brominated pyridine ring attached to a trifluoroethanol moiety. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Scientific Research Applications
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromopyridine with trifluoroethanol under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, especially in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Mechanism of Action
The mechanism by which 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol exerts its effects involves its interaction with specific molecular targets. The bromine and trifluoroethanol groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(5-Bromopyridin-3-yl)methanamine
- 5-Bromopyridine-3-acetonitrile
- 1-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl-thiourea
Uniqueness: 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is unique due to the presence of both bromine and trifluoroethanol groups, which impart distinct chemical properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIHFOKNQVWFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735792 | |
Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204234-60-5 | |
Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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